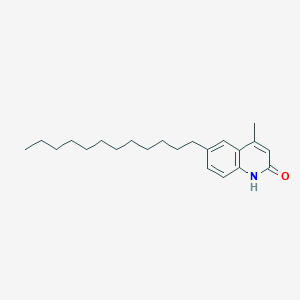

6-dodecyl-4-methyl-2(1H)-quinolinone

Description

6-Dodecyl-4-methyl-2(1H)-quinolinone is a synthetic quinolinone derivative characterized by a dodecyl (C12) chain at position 6, a methyl group at position 4, and a 2(1H)-quinolinone core. Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring, widely studied for their pharmacological and chemical versatility.

Properties

Molecular Formula |

C22H33NO |

|---|---|

Molecular Weight |

327.5g/mol |

IUPAC Name |

6-dodecyl-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C22H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-21-20(17-19)18(2)16-22(24)23-21/h14-17H,3-13H2,1-2H3,(H,23,24) |

InChI Key |

LLNFTQYKVWYBLL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C=C2C |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinones

Substituent Position and Chain Length

- 6-Alkyl vs. 2-Alkyl Derivatives: Compounds like 1-methyl-2-undecyl-4(1H)-quinolone (, compound 2) feature a long alkyl chain at position 2 rather than 4. The position of the alkyl chain significantly impacts molecular geometry and biological activity. For example, 2-undecyl derivatives isolated from Tetradium ruticarpum exhibit antibacterial activity against H. pylori , whereas 6-alkyl derivatives may prioritize membrane interaction due to spatial orientation. Chain Length Effects: Longer alkyl chains (e.g., dodecyl vs. Shorter or unsaturated chains (e.g., 1-methyl-2-(6Z,9Z)-6,9-pentadecadien-1-yl-4(1H)-quinolinone in , compound 4) introduce conformational flexibility, which may affect binding to biological targets .

Functional Group Modifications

- 4-Methyl vs. 4-Chloro/4-Hydroxy Derivatives: The 4-methyl group in the target compound contrasts with electron-withdrawing groups like chlorine or hydroxyl in analogs. For instance, 4-chloro-8-methylquinolin-2(1H)-one () serves as a versatile intermediate for nucleophilic substitutions, yielding 4-sulfanyl, hydrazino, or azido derivatives. These modifications alter reactivity and pharmacological profiles—e.g., 4-hydroxy derivatives (, compound 23) exhibit hydrogen-bonding capacity, influencing antimicrobial activity .

- Heterocyclic Substituents: 6-Imidazol-1-yl-8-methyl-2(1H)-quinolinone () demonstrates that heterocyclic groups at position 6 enhance cardiac stimulant activity. The imidazole ring contributes to hydrogen bonding and π-π interactions, critical for MAO-B inhibition selectivity () .

Pharmacological Activity Comparison

Key Research Findings and Trends

Position-Specific Activity :

Substituents at position 6 (e.g., imidazolyl, alkyl) are critical for targeting enzymes like MAO-B or cardiac PDEs, whereas position 4 groups (methyl, chloro, hydroxy) modulate electronic effects and reactivity .

Alkyl Chain Impact : Long alkyl chains enhance lipophilicity but may reduce solubility. Unsaturated chains (e.g., pentadecadienyl in ) offer a balance between flexibility and interaction with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.